N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide
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Overview
Description
CA-224 is potent CDK4 inhibitor, is also a nonplanar analogue of fascaplysin that specifically inhibits Cdk4-cyclin D1 in vitro. CA-224 blocks the growth of cancer cells at G0/ G1 phase of the cell cycle. CA-224 also blocks the cell cycle at G2/M phase, which is explained by the fact that it inhibits tubulin polymerization. Additionally, CA-224 acts as an enhancer of depolymerization for taxol-stabilized tubulin. CA-224 selectively induces apoptosis of SV40 large Tantigen. transformed cells and significantly reduces colony formation efficiency, in a dose-dependent manner, of lung cancer cells. The promising efficacy of CA-224 in human xenograft models as well as its excellent therapeutic window indicates its potential for clinical development.
Scientific Research Applications
Antiallergic Properties
N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide has been explored for its antiallergic potential. Research has shown that related compounds, particularly those involving indole structures, demonstrate significant antiallergic activity. For instance, derivatives of N-(pyridin-4-yl)-(indol-3-yl)acetamides and propanamides have been developed as novel antiallergic compounds, with some showing remarkable potency in ovalbumin-induced histamine release assays and IL-4 and IL-5 inhibition tests (Menciu et al., 1999).
Neurotropic and Psychotropic Effects
Studies have also been conducted on the neurotropic and psychotropic effects of similar compounds. A particular focus has been on substances that exhibit sedative, anti-amnesic, anti-anxiety, and antihypoxic effects. For instance, N-[(2-methyl-4-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide has shown potent anti-anxiety action and anti-amnesic activity (Podolsky, Shtrygol’, & Zubkov, 2017).
Antitumor Evaluation
There's also research indicating the potential use of indole derivatives in antitumor applications. For example, heteroaryl and heteroannulated indoles derived from dehydrophenylalanines have been evaluated for their ability to inhibit the growth of human tumor cell lines, showcasing their potential in cancer therapy (Queiroz et al., 2008).
Corrosion Inhibition
Interestingly, some indole derivatives have been examined for their role in corrosion inhibition. Research on 3-amino alkylated indoles has shown significant inhibition efficiency on mild steel in acidic solutions, suggesting applications in industrial corrosion prevention (Verma et al., 2016).
properties
CAS RN |
883561-04-4 |
---|---|
Molecular Formula |
C24H22N2O |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-N-methyl-4-phenylbenzamide |
InChI |
InChI=1S/C24H22N2O/c1-26(16-15-21-17-25-23-10-6-5-9-22(21)23)24(27)20-13-11-19(12-14-20)18-7-3-2-4-8-18/h2-14,17,25H,15-16H2,1H3 |
InChI Key |
CPKLVRIYXBROSG-UHFFFAOYSA-N |
SMILES |
CN(CCC1=CNC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Canonical SMILES |
CN(CCC1=CNC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
CA 224 CA-224 CA224 cpd |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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